
CALCIUML-METHYLFOLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium L-Methylfolate is an orally administered prescription dietary supplement specifically formulated for the dietary management of patients with unique nutritional needs requiring increased folate levels . It is a medical food for the dietary management of conditions relating to sub-optimal L-methylfolate levels .
Synthesis Analysis
Calcium L-Methylfolate is produced by chemical synthesis starting from folic acid . It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Molecular Structure Analysis
Calcium L-Methylfolate has a molecular weight of 497.5 g/mol; its molecular formula is C20H23CaN7O6 .Chemical Reactions Analysis
Calcium L-Methylfolate is a synthetic derivative of folic acid, the predominant, naturally occurring form of folate. It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Physical And Chemical Properties Analysis
Calcium L-Methylfolate is a white to light yellowish, almost odorless, crystalline powder . It is sparingly soluble in water and very slightly soluble or insoluble in most organic solvents; soluble in alkaline solutions .Mécanisme D'action
Safety and Hazards
Based on the studies assessed in the previous evaluation, it was concluded that calcium L-Methylfolate is non-genotoxic and that subchronic and embryotoxicity/teratogenicity studies in rats did not reveal any adverse effects up to the highest doses tested . The Panel considers that calcium L-Methylfolate is a source from which folate is bioavailable and concludes that calcium L-Methylfolate is safe under the proposed uses and use levels for infants and young children .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcium-Methylfolate involves the reaction between Calcium Carbonate and Methyltetrahydrofolate.", "Starting Materials": [ "Calcium Carbonate", "Methyltetrahydrofolate" ], "Reaction": [ "First, Calcium Carbonate is dissolved in water to form Calcium Hydroxide.", "Next, Methyltetrahydrofolate is added to the solution and the mixture is stirred.", "The pH of the solution is then adjusted to around 7 using hydrochloric acid or sodium hydroxide.", "The mixture is then heated to a temperature of around 60-70°C for several hours to allow the reaction to occur.", "After the reaction is complete, the solution is cooled and filtered to remove any impurities.", "The resulting product is then dried and milled to obtain Calcium-Methylfolate in a powdered form." ] } | |
Numéro CAS |
129025-21-4 |
Nom du produit |
CALCIUML-METHYLFOLATE |
Formule moléculaire |
C9H8ClNOS |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179694.png)
![N-[4-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179697.png)
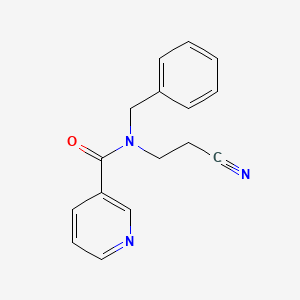
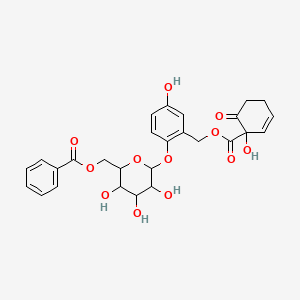
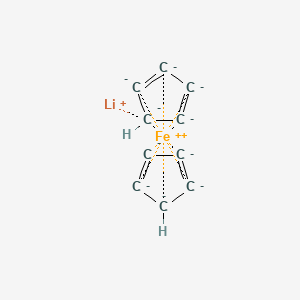
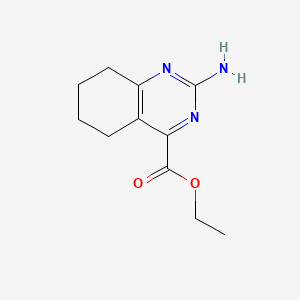
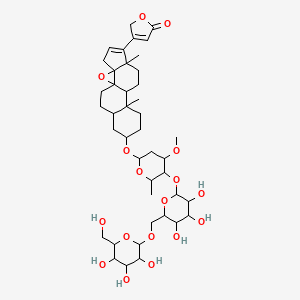
![4-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179717.png)